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Compound of Interest

Compound Name: Sibenadet Hydrochloride

Cat. No.: B140180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sibenadet Hydrochloride (formerly known as AR-C68397AA and Viozan) is a potent and

selective dual agonist for the dopamine D₂ and β₂-adrenergic receptors.[1] Its unique

pharmacological profile has been investigated for the treatment of chronic obstructive

pulmonary disease (COPD), targeting both bronchodilation and sensory nerve modulation.[1]

This document provides a detailed overview of the synthetic processes for Sibenadet
Hydrochloride intended for research purposes. The synthesis of Sibenadet Hydrochloride
can be approached through two primary routes: the Amide Route and the Alkylation Route.

Both routes culminate in the formation of the final product after the coupling of two key

intermediates. A nine-stage sequence for the synthesis of the key amine hydrochloride

intermediate has been developed for commercial manufacture.[2]
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Compound Name Sibenadet Hydrochloride

IUPAC Name

7-(2-{[2-(3-{[2-(2-

phenylethoxy)propyl]sulfonyl}ethyl)amino]ethyl})

-1,3-benzothiazol-2(3H)-one hydrochloride

Molecular Formula C₂₅H₃₄ClN₃O₄S₂

Molecular Weight 556.1 g/mol

CAS Number 154508-23-3

Appearance Crystalline solid

Melting Point
Approximately 220 °C (for the common high-

temperature polymorphic form)

Synthetic Routes Overview
Two main synthetic strategies have been reported for the preparation of Sibenadet
Hydrochloride on a manufacturing scale. Both strategies rely on a convergent synthesis

approach where two key intermediates, a benzothiazolone amine derivative and a

phenylethoxypropylsulfonyl side chain, are synthesized separately and then combined in the

final steps.

The Amide Route: This route involves the formation of an amide bond between the key

benzothiazolone amine intermediate and a sulfonylacetic acid derivative, followed by a

reduction of the amide to the corresponding amine.

The Alkylation Route: This is an alternative approach that involves the direct N-alkylation of

the benzothiazolone amine intermediate with a vinyl sulfone derivative.[2]

The following sections will provide detailed protocols for the Amide Route, as it is a well-

established method for the formation of the core structure.

Diagram of the Overall Synthetic Workflow (Amide
Route)
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Caption: Synthetic workflow for Sibenadet Hydrochloride via the Amide Route.
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Experimental Protocols: The Amide Route
This section details the laboratory-scale synthesis of Sibenadet Hydrochloride via the amide

coupling and subsequent reduction.

Part 1: Synthesis of the Sulfonylacetic Acid Side Chain
Protocol 1.1: Synthesis of 2-[3-(2-Phenylethoxy)propylsulfanyl]acetic acid

Reaction of 3-bromopropanol with thiourea: A mixture of 3-bromopropanol and thiourea in

water is refluxed to produce 3-sulfanylpropanol.

Cyclization with 2-phenylacetaldehyde: The resulting 3-sulfanylpropanol is cyclized with 2-

phenylacetaldehyde using p-toluenesulfonic acid in refluxing toluene to yield 2-benzyl-1,3-

oxathiane.

Reductive cleavage: The 2-benzyl-1,3-oxathiane is subjected to reductive cleavage with

calcium in liquid ammonia to afford 3-(2-phenylethoxy)propanethiol.

Condensation with bromoacetic acid: The thiol is then condensed with bromoacetic acid in

the presence of sodium hydride in DMF to give 2-[3-(2-phenylethoxy)propylsulfanyl]acetic

acid.

Protocol 1.2: Oxidation to the Sulfonylacetic Acid Derivative

Oxidation: The synthesized 2-[3-(2-phenylethoxy)propylsulfanyl]acetic acid is oxidized using

a suitable oxidizing agent, such as potassium peroxymonosulfate (Oxone), to yield the

corresponding sulfonylacetic acid.

Part 2: Synthesis of the 7-(2-
Aminoethyl)benzothiazolone Intermediate
The synthesis of this key intermediate is a multi-step process, typically starting from a

substituted aniline derivative. The exact details of the nine-stage manufacturing process are

proprietary; however, a general approach involves the construction of the benzothiazolone ring

system followed by the introduction of the 2-aminoethyl side chain at the 7-position.
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Part 3: Final Assembly of Sibenadet Hydrochloride
Protocol 3.1: Amide Coupling

Activation of the carboxylic acid: To a solution of the sulfonylacetic acid derivative (from

Protocol 1.2) in an anhydrous aprotic solvent such as DMF, add 1.1 equivalents of N,N'-

dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of 1-hydroxybenzotriazole (HOBt). Stir

the mixture at 0 °C for 30 minutes.

Coupling reaction: To the activated acid solution, add 1.0 equivalent of the 7-(2-

aminoethyl)benzothiazolone intermediate and 1.2 equivalents of a non-nucleophilic base

such as triethylamine.

Reaction monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-

24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC).

Work-up and purification: Upon completion, filter the reaction mixture to remove the

dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate aqueous work-

up, and the crude product is purified by column chromatography on silica gel to afford the

amide intermediate.

Protocol 3.2: Borane Reduction of the Amide

Reaction setup: Dissolve the amide intermediate (1 equivalent) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

Addition of borane: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or

borane-dimethyl sulfide complex (BH₃·SMe₂) (typically 2-3 equivalents) to the cooled amide

solution.

Reaction conditions: After the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or

HPLC.

Quenching and work-up: Once the reaction is complete, cool the mixture to 0 °C and

cautiously quench the excess borane by the slow addition of methanol. The solvent is then
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removed under reduced pressure. The residue is treated with aqueous HCl and heated to

hydrolyze the amine-borane complex. The mixture is then basified and extracted with a

suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Sibenadet

free base.

Protocol 3.3: Formation of the Hydrochloride Salt

Salt formation: Dissolve the crude Sibenadet free base in a suitable solvent such as

isopropanol or ethanol.

Acidification: To this solution, add a stoichiometric amount of hydrochloric acid (either as a

solution in a solvent like isopropanol or as gaseous HCl).

Crystallization and isolation: The Sibenadet Hydrochloride salt will precipitate out of the

solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether),

and dried under vacuum to yield the final product.

Data Presentation: Synthesis and Characterization
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Step
Key
Intermediates/
Product

Analytical
Characterizati
on

Typical Yield
(%)

Purity (%)

Part 1: Side

Chain Synthesis

1.1

Sulfanylacetic

Acid Formation

Sulfanylacetic

acid derivative

¹H NMR, ¹³C

NMR, Mass

Spectrometry

(MS)

Not Reported >95

1.2 Oxidation
Sulfonylacetic

acid derivative

¹H NMR, ¹³C

NMR, MS
Not Reported >95

Part 2: Core

Synthesis

2.1

Benzothiazolone

Formation

Benzothiazolone

intermediate

¹H NMR, ¹³C

NMR, MS, HPLC
Not Reported >98

Part 3: Final

Assembly

3.1 Amide

Coupling

Amide

Intermediate

¹H NMR, ¹³C

NMR, MS, HPLC
Not Reported >95

3.2 Borane

Reduction

Sibenadet (Free

Base)

¹H NMR, ¹³C

NMR, MS, HPLC
Not Reported >98

3.3

Hydrochloride

Salt Formation

Sibenadet

Hydrochloride

¹H NMR, ¹³C

NMR, MS,

HPLC, Elemental

Analysis, XRPD

Not Reported >99

Note: Specific yields and purity for each step in a research setting are not publicly available

and will depend on the specific reaction conditions and purification methods employed.

Mechanism of Action: D₂ and β₂ Receptor Signaling
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Sibenadet acts as a dual agonist, stimulating both dopamine D₂ receptors and β₂-adrenergic

receptors. This dual action is key to its therapeutic potential in respiratory diseases.

Diagram of Sibenadet's Signaling Pathway
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Click to download full resolution via product page

Caption: Dual signaling pathways of Sibenadet Hydrochloride.

D₂ Receptor Activation: Sibenadet binds to and activates dopamine D₂ receptors, which are

coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein

kinase A (PKA) activity. In the context of COPD, this pathway is thought to modulate the

activity of sensory nerves in the airways.

β₂-Adrenergic Receptor Activation: Concurrently, Sibenadet activates β₂-adrenergic

receptors, which are coupled to stimulatory G-proteins (Gs). This leads to the activation of

adenylyl cyclase, increased production of cAMP, and subsequent activation of PKA. The

activation of this pathway in airway smooth muscle cells results in bronchodilation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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